molecular formula C9H7BrN2O2 B1379883 [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol CAS No. 1199773-76-6

[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol

Cat. No.: B1379883
CAS No.: 1199773-76-6
M. Wt: 255.07 g/mol
InChI Key: KGZKLAOSZJINGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol” is a chemical compound with the empirical formula C6H6BrNO . It is also known by the synonyms 2-Bromo-5-(hydroxymethyl)pyridine and 2-Bromopyridine-5-methanol . The compound has a molecular weight of 188.02 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string OCc1ccc(Br)nc1 . This indicates that the molecule contains a hydroxymethyl group (OH) attached to a bromopyridine ring .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a melting point of 46-50 °C .

Scientific Research Applications

Synthesis and Characterisation

The chemical compound “[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol” finds its applications in the field of synthetic chemistry, primarily as a precursor or an intermediate in the synthesis of more complex molecules. For instance, the thermal decomposition of bromo-pyridine derivatives under specific conditions can lead to the formation of pyridylcarbene intermediates, which further react to form various bromo-vinylpyridine derivatives and other complex structures (B. Abarca, R. Ballesteros, & F. Blanco, 2006). Additionally, the condensation reactions of similar pyridyl derivatives have been reported to yield unexpected compounds, providing insights into reaction mechanisms and the synthesis of new materials (M. Percino, V. Chapela, & Cecilia Rodríguez-Barbarín, 2005).

Catalytic Applications and Molecular Docking Studies

Compounds structurally related to “this compound” have also been investigated for their potential catalytic properties and as ligands in molecular docking studies. For example, coumarin fused oxazoles, sharing a similar heterocyclic structure, have been explored as photosensitive units for carboxylic acid groups, demonstrating potential in photolysis-based applications (A. Soares, G. Hungerford, S. Costa, & M. Gonçalves, 2017). Furthermore, the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines has been studied for their anticancer and antimicrobial activities, showing the relevance of oxazole derivatives in pharmaceutical research (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).

Advanced Material Synthesis

Additionally, the incorporation of pyridyl and oxazole moieties into larger molecular frameworks has been pursued to develop materials with novel properties. For instance, lanthanide complexes involving bis-1,2,3-triazole-bipyridine ligands, which could be structurally related to the compound , have been characterized for their potential in actinide/lanthanide separation processes (J. Muller, Shane S. Galley, T. Albrecht‐Schmitt, & K. Nash, 2016). This indicates the compound’s potential utility in the development of efficient separation techniques, which are crucial in nuclear waste management and recycling processes.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . This means it can cause acute toxicity if ingested, eye damage, skin irritation, and may cause respiratory irritation .

Properties

IUPAC Name

[3-(6-bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-9-2-1-6(4-11-9)8-3-7(5-13)14-12-8/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZKLAOSZJINGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=NOC(=C2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.